

An In-depth Technical Guide to 3-Methylideneoctane: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: 3-Methylideneoctane

CAS No.: 54393-35-0

Cat. No.: B14642105

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Authored by: A Senior Application Scientist

Introduction

3-Methylideneoctane is an unsaturated aliphatic hydrocarbon with the chemical formula C_9H_{18} . Its structure is characterized by an eight-carbon chain with a methylidene (or exocyclic methylene) group at the third carbon position. While not as extensively studied as its endocyclic isomers, **3-methylideneoctane** serves as a valuable model for understanding the synthesis, reactivity, and spectroscopic properties of exocyclic alkenes. These structural motifs are of interest in organic synthesis, polymer chemistry, and as intermediates in the formation of more complex molecules. This guide provides a comprehensive overview of **3-methylideneoctane**, focusing on its identification, synthesis, and predicted physicochemical and spectroscopic properties, given the limited availability of direct experimental data.

Compound Identification and Physicochemical Properties

The primary identifier for **3-methylideneoctane** is its CAS number, which provides a unique designation in chemical databases.

Table 1: Compound Identification and Computed Physicochemical Properties

Property	Value	Source
IUPAC Name	3-methylideneoctane	PubChem[1]
Synonyms	3-methyleneoctane	PubChem[1]
CAS Number	54393-35-0	PubChem[1]
Molecular Formula	C ₉ H ₁₈	PubChem[1]
Molecular Weight	126.24 g/mol	PubChem[1]
Canonical SMILES	CCCCC(=C)CC	PubChem[1]
InChIKey	SLHFFNUTOSKGQG-UHFFFAOYSA-N	PubChem[1]
XLogP3	4.5	PubChem[1]
Predicted Boiling Point	140-150 °C	(Estimated)
Predicted Density	-0.74 g/cm ³	(Estimated)

Note: Due to a lack of extensive experimental data, some physical properties are estimated based on the structure and comparison with similar C9 alkenes.

Synthesis of 3-Methylideneoctane

The synthesis of exocyclic alkenes like **3-methylideneoctane** is most commonly achieved through olefination reactions of ketones. The Wittig and Peterson olefinations are two of the most reliable and widely used methods for this transformation.

Wittig Olefination

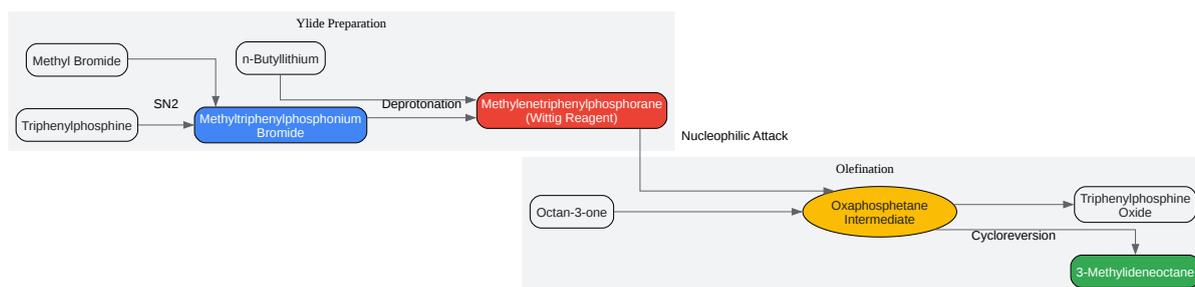
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.^{[2][3][4][5]} To synthesize **3-methylideneoctane**, the logical precursor is octan-3-one. The ylide required is methylenetriphenylphosphorane (Ph₃P=CH₂), which can be generated in situ from methyltriphenylphosphonium bromide and a strong base like n-butyllithium (n-BuLi).

Experimental Protocol: Wittig Olefination for **3-Methylideneoctane**

- Ylide Generation:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add one equivalent of n-butyllithium (n-BuLi) solution dropwise with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.
 - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Olefination Reaction:
 - Dissolve one equivalent of octan-3-one in anhydrous diethyl ether or THF in a separate flask.
 - Cool the ylide solution back to 0 °C and slowly add the octan-3-one solution dropwise.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC for the disappearance of the ketone.
- Workup and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Transfer the mixture to a separatory funnel and extract with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
 - Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

- Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate **3-methylideneoctane**.

Causality in Experimental Choices: The use of anhydrous solvents and an inert atmosphere is critical as the phosphorus ylide is a strong base and highly reactive towards water and oxygen. [4] The slow addition of reagents at low temperatures helps to control the exothermic nature of the reactions. Triphenylphosphine oxide can be challenging to remove, but its low polarity allows for separation from the more non-polar alkene product via chromatography.[3]



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Caption: Wittig reaction workflow for the synthesis of **3-methylideneoctane**.

Peterson Olefination

The Peterson olefination is another powerful method for forming alkenes, using an α -silyl carbanion as the nucleophile.[6][7][8][9] This reaction proceeds through a β -hydroxysilane

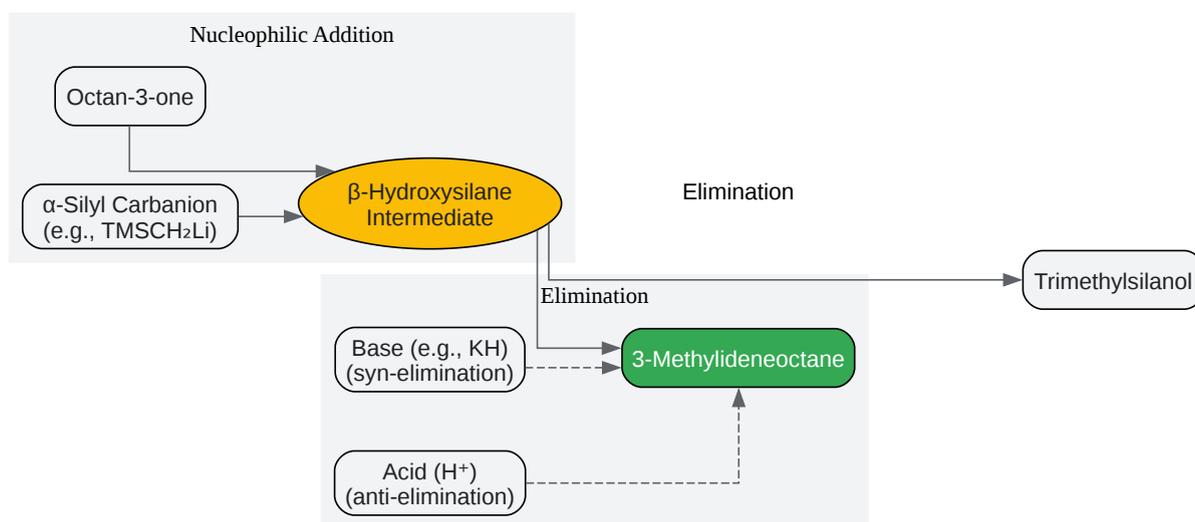
intermediate, which can then be eliminated under either acidic or basic conditions to yield the alkene.

Experimental Protocol: Peterson Olefination for **3-Methylideneoctane**

- α -Silyl Carbanion Addition:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve (trimethylsilyl)methylolithium or the corresponding Grignard reagent in an anhydrous ether solvent.
 - Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
 - Slowly add one equivalent of octan-3-one, dissolved in the same anhydrous solvent, to the α -silyl carbanion solution.
 - Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for 1-2 hours.
 - Quench the reaction at low temperature with a saturated aqueous solution of NH_4Cl and allow it to warm to room temperature.
- Workup and Isolation of β -Hydroxysilane:
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure to yield the crude β -hydroxysilane intermediate. This intermediate can be purified by chromatography if desired.
- Elimination to Alkene:
 - Acidic Conditions (anti-elimination): Dissolve the β -hydroxysilane in a suitable solvent and treat with a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$).
[8]
 - Basic Conditions (syn-elimination): Dissolve the β -hydroxysilane in THF and add a strong base such as potassium hydride (KH).

- Monitor the reaction by TLC or GC until the starting material is consumed.
- Upon completion, quench the reaction appropriately (e.g., with water for the acid-catalyzed reaction or carefully with an alcohol for the base-catalyzed reaction) and perform a standard aqueous workup and extraction.
- Purify the resulting **3-methylideneoctane** by flash column chromatography.

Causality in Experimental Choices: The Peterson olefination offers versatility in the elimination step, which can be important for stereochemical control in more complex systems.[7] The use of α -silyl Grignard reagents can sometimes facilitate the isolation of the β -hydroxysilane intermediate because the magnesium-oxygen bond is stronger and less prone to spontaneous elimination than the lithium-oxygen bond.[7]



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Caption: Peterson olefination pathway for **3-methylideneoctane** synthesis.

Predicted Spectroscopic Data

While experimental spectra for **3-methylideneoctane** are not readily available in public databases, its key spectroscopic features can be reliably predicted based on its structure and data from analogous compounds like 2-methyl-1-hexene.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-methylideneoctane** is expected to show characteristic peaks for its functional groups.

- =C-H Stretch: A sharp peak just above 3000 cm^{-1} , typically around 3080-3040 cm^{-1} , corresponding to the stretching of the sp^2 C-H bonds of the methylidene group.[\[13\]](#)[\[14\]](#)
- C-H Stretch: A series of strong, sharp peaks below 3000 cm^{-1} , in the range of 2960-2850 cm^{-1} , due to the stretching of the sp^3 C-H bonds in the alkyl chain.[\[13\]](#)[\[14\]](#)
- C=C Stretch: A medium-intensity peak in the range of 1660-1640 cm^{-1} for the carbon-carbon double bond stretch.[\[13\]](#)[\[14\]](#)
- =C-H Bend (Out-of-Plane): A strong absorption band around 900-880 cm^{-1} is characteristic of a 1,1-disubstituted (geminal) alkene. This is often a prominent and diagnostic peak.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum will provide a detailed map of the hydrogen environments in the molecule.

- Methylidene Protons ($=\text{CH}_2$): Two distinct signals are expected for the two diastereotopic protons of the methylidene group, appearing as singlets or narrow multiplets in the range of 4.6-4.8 ppm.[\[15\]](#)[\[16\]](#)
- Allylic Protons ($-\text{CH}_2-\text{C}=\text{C}$): The two methylene groups adjacent to the double bond (at C2 and C4) will be deshielded and are expected to appear as triplets around 2.0-2.2 ppm.
- Alkyl Chain Protons ($-\text{CH}_2-$): The remaining methylene groups of the pentyl chain will appear as complex multiplets further upfield, typically between 1.2-1.6 ppm.

- Terminal Methyl Protons (-CH₃): The terminal methyl group of the ethyl group (C1) and the pentyl group (C8) will appear as triplets around 0.9-1.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum provides information on the number and type of carbon atoms.

- Alkene Carbons (=C< and =CH₂): Two signals are expected in the downfield region. The quaternary carbon of the double bond (C3) will appear around 145-150 ppm, while the methylene carbon (=CH₂) will be further upfield, around 110-115 ppm.^[17]
- Alkyl Carbons (-CH₂- and -CH₃): The carbons of the alkyl chains will appear in the upfield region, typically between 14-40 ppm. The carbons closer to the double bond will be slightly more deshielded.

Reactivity and Potential Applications

The primary site of reactivity in **3-methylideneoctane** is the exocyclic double bond. This moiety can undergo a variety of reactions common to alkenes:

- Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst) following Markovnikov's rule.
- Hydrogenation: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) will reduce the double bond to yield 3-ethyloctane.
- Oxidation: The alkene can be oxidized to form epoxides (using peroxy acids like m-CPBA), or cleaved to form carbonyl compounds through ozonolysis.
- Polymerization: Like other terminal alkenes, **3-methylideneoctane** could potentially serve as a monomer in addition polymerization reactions.
- Cyclization Reactions: Exocyclic alkenes can participate in various intra- and intermolecular cyclization reactions, making them useful building blocks in organic synthesis.^{[18][19]}

Due to its simple structure, **3-methylideneoctane** is more likely to be used in fundamental research to study reaction mechanisms or as a model substrate rather than as a direct

component in drug development. However, the synthesis of exocyclic methylene groups is a relevant transformation in the synthesis of complex natural products and pharmacologically active molecules.

Safety and Handling

While specific safety data for **3-methylideneoctane** is not available, it should be handled with the precautions appropriate for a volatile and flammable organic compound.

- **Flammability:** Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[\[6\]](#)[\[7\]](#)[\[17\]](#)
- **Inhalation:** May cause respiratory irritation or dizziness. Use only in a well-ventilated area or with a fume hood.[\[6\]](#)
- **Skin and Eye Contact:** May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[\[15\]](#)[\[20\]](#)
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

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